molecular formula C30H30N2O7S B11622207 prop-2-en-1-yl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11622207
M. Wt: 562.6 g/mol
InChI Key: PCHUHTFTLUQLQV-WJTDDFOZSA-N
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Description

PROP-2-EN-1-YL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazole Ring: This is achieved through a condensation reaction between a thioamide and a haloketone.

    Functional Group Modifications: Various functional groups are introduced through substitution reactions, often using reagents like alkyl halides, alcohols, and acids.

    Final Coupling: The final step involves coupling the pyrrole and thiazole rings with the prop-2-en-1-yl group under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various nucleophiles can substitute the functional groups present in the compound, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups allow it to interact with various biological molecules, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • **PROP-2-EN-1-YL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • **PROP-2-EN-1-YL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of PROP-2-EN-1-YL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C30H30N2O7S

Molecular Weight

562.6 g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H30N2O7S/c1-6-14-38-21-12-13-22(17(3)16-21)25(33)23-24(19-8-10-20(37-5)11-9-19)32(28(35)26(23)34)30-31-18(4)27(40-30)29(36)39-15-7-2/h7-13,16,24,33H,2,6,14-15H2,1,3-5H3/b25-23+

InChI Key

PCHUHTFTLUQLQV-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OC)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OC)O)C

Origin of Product

United States

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